![molecular formula C11H12O4 B6610938 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 2870689-14-6](/img/structure/B6610938.png)
2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Overview
Description
2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (2HMBPCA) is a compound that has been found to have a variety of applications in scientific research. It is a derivative of the benzopyran family and is used as a tool in organic synthesis, as a reagent in biochemistry, and as an inhibitor of phosphatases. It is also used in the study of enzymatic reactions and in the development of new drugs.
Scientific Research Applications
2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has a variety of applications in scientific research. It is used as a reagent in biochemistry, as an inhibitor of phosphatases, and as a tool in organic synthesis. It is also used in the study of enzymatic reactions and in the development of new drugs. It has been used to study the structure and function of proteins, to study the regulation of gene expression, and to study the mechanisms of drug action.
Mechanism of Action
2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several mechanisms of action. It is an inhibitor of phosphatases, which are enzymes that catalyze the removal of phosphate groups from proteins. It is also an inhibitor of protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to proteins. In addition, it is an inhibitor of proteases, which are enzymes that catalyze the breakdown of proteins. Finally, it is an inhibitor of histone deacetylases, which are enzymes that catalyze the removal of acetyl groups from histones.
Biochemical and Physiological Effects
2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phosphatases, protein kinases, proteases, and histone deacetylases. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been shown to inhibit the activity of several enzymes involved in the synthesis and degradation of nucleic acids. Finally, it has been shown to inhibit the activity of several enzymes involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be easily stored and used in a variety of experiments. Another advantage is that it is relatively inexpensive and can be easily purchased from chemical suppliers. One limitation is that it is a relatively weak inhibitor of enzymes and may not be suitable for some experiments. Another limitation is that it is not very soluble in water and may need to be dissolved in organic solvents.
Future Directions
There are several potential future directions for 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. One potential direction is to further study its mechanism of action and to develop more effective inhibitors of phosphatases, protein kinases, proteases, and histone deacetylases. Another potential direction is to further study its biochemical and physiological effects and to develop new drugs that target specific enzymes. Finally, it could be used to develop new methods for the synthesis of organic compounds and for the study of enzymatic reactions.
Synthesis Methods
2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can be synthesized by a variety of methods. One method involves the reaction of 4-hydroxy-2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. This reaction yields 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid as a product. Another method involves the reaction of 2-methyl-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. This reaction yields 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid as a product.
properties
IUPAC Name |
2-(hydroxymethyl)-3,4-dihydrochromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)15-11/h1-4,12H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKQOWWKXNYTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2=CC=CC=C21)(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid |
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